N-(4-ethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-2-16-5-9-19(10-6-16)27-22(31)15-32-23-26-12-20(14-29)28(23)13-21(30)25-11-17-3-7-18(24)8-4-17/h3-10,12,29H,2,11,13-15H2,1H3,(H,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGQKASOFKMWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include various amines, aldehydes, and thiols, under conditions such as reflux or microwave-assisted synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamoyl group can produce primary or secondary amines.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Functional Group Variations
Imidazole Derivatives with Nitro or Sulfonyl Groups
- Compound from : A 5-nitroimidazole derivative with a phenylsulfonylmethyl substituent at position 4 demonstrated potent antibacterial activity against Clostridioides difficile and antiparasitic activity surpassing metronidazole . Key Difference: The nitro group at position 5 (vs. However, nitro groups are associated with mutagenicity risks, whereas the hydroxymethyl group in the target compound may reduce toxicity .
Benzoimidazole Derivatives
- Compound 29 () : N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide features a benzoimidazole core with a methylsulfonyl group.
Thiadiazole-Based Analogs
- Compound from : N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide replaces the imidazole core with a thiadiazole ring. The imidazole core in the target compound may offer better hydrogen-bonding capabilities .
Fluorophenyl vs. Chlorophenyl Moieties
- Compound from : 2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide shares a hydroxymethyl-imidazole core but substitutes 4-chlorophenyl and 2-fluorophenyl groups. Comparison: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, as seen in the target compound’s 4-fluorophenylmethyl group. Chlorine’s larger size could increase steric hindrance .
Sulfanyl vs. Sulfonamide Linkages
- Compound from : N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl) acetamide uses a sulfonamide linker. The sulfanyl group in the target compound may offer greater conformational flexibility .
Data Tables
Table 1: Structural and Functional Group Comparison
Biological Activity
N-(4-ethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide, with the CAS number 921801-94-7, is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 456.5 g/mol. The structure includes an imidazole ring, a sulfanyl group, and multiple aromatic substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 921801-94-7 |
| Molecular Formula | C23H25FN4O3S |
| Molecular Weight | 456.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The imidazole moiety is known for its role in biological systems, often acting as a ligand for metal ions or participating in enzyme catalysis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Study 1: Antitumor Activity
A study conducted on human breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it effectively inhibited bacterial growth, suggesting its utility in developing new antimicrobial therapies.
Case Study 3: Anti-inflammatory Mechanisms
Research focused on the compound's effect on macrophage activation demonstrated that it significantly reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide stimulation. This suggests that it may serve as an anti-inflammatory agent by modulating immune responses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-ethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and how can purity be ensured?
- Methodology :
- Imidazole Core Formation : Start with condensation of glyoxal and ammonia derivatives to form the 1H-imidazole ring. Introduce the hydroxymethyl group at position 5 via formylation followed by reduction (e.g., NaBH₄) .
- Sulfanyl Linkage : React the imidazole intermediate with a thiol-containing acetamide derivative under alkaline conditions (pH 8–10) to form the sulfanyl bridge .
- Carbamoylmethyl Functionalization : Use a coupling agent (e.g., EDC/HOBt) to attach the [(4-fluorophenyl)methyl]carbamoyl group to the imidazole nitrogen .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural integrity?
- Methodology :
- NMR :
- ¹H NMR : Look for imidazole protons (δ 7.2–7.8 ppm), hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm), and sulfanyl-acetamide linkage (δ 3.8–4.2 ppm) .
- ¹³C NMR : Confirm carbamoyl carbonyl (δ 165–170 ppm) and imidazole carbons (δ 120–140 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl and carbamoyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfanyl-acetamide linkage without side reactions?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
- Temperature Control : Maintain 50–60°C to accelerate coupling while minimizing oxidation of the sulfanyl group .
- Catalysts : Add catalytic iodine (I₂) to promote disulfide bond cleavage and stabilize reactive intermediates .
- Kinetic Monitoring : Track reaction progress via TLC or in situ IR spectroscopy to identify optimal quenching points .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer assays) be resolved for this compound?
- Methodology :
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell line viability) to isolate variables. For example, use MTT assays with standardized cell densities (1×10⁴ cells/well) .
- Structural Modifications : Synthesize analogs (e.g., replacing 4-ethylphenyl with 4-methoxyphenyl) to test structure-activity relationships (SAR) .
- Target Identification : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities for enzymes like cytochrome P450 or kinases, which may explain divergent activities .
Q. What strategies are effective in enhancing the compound’s stability against oxidative degradation of the sulfanyl group?
- Methodology :
- Protective Groups : Temporarily protect the sulfanyl group as a disulfide during synthesis, followed by reduction with TCEP (tris(2-carboxyethyl)phosphine) .
- Formulation : Encapsulate the compound in liposomes or cyclodextrins to shield reactive moieties from oxygen .
- Additives : Include antioxidants (e.g., ascorbic acid) in storage buffers to mitigate oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
